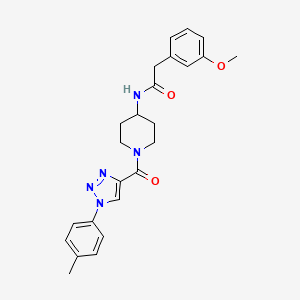![molecular formula C21H15BrN4O4 B2856607 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112439-89-0](/img/structure/B2856607.png)
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a variety of functional groups, including an isoxazole ring, a thienyl group, and a sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the thienyl and sulfonamide groups via cross-coupling reactions. The final step often involves the attachment of the propanamide group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo a variety of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a bioactive molecule makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s structural features suggest it could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the thienyl group, along with the sulfonamide moiety, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O4/c22-15-4-1-13(2-5-15)21-23-19(30-25-21)9-10-26-20(27)8-6-16(24-26)14-3-7-17-18(11-14)29-12-28-17/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNYNDKXEZKNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)




![1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2856531.png)



![(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine](/img/structure/B2856536.png)



![5-Methyl-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2856547.png)
